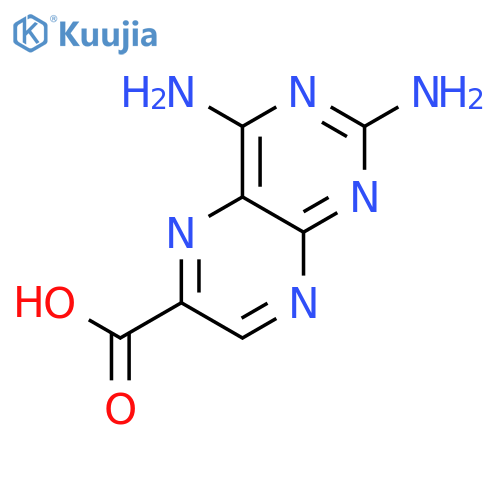Cas no 716-74-5 (2,4-Diaminopteridine-6-carboxylic Acid)

2,4-Diaminopteridine-6-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 6-Pteridinecarboxylic acid, 2,4-diamino-
- 2,4-DIAMINOPTERIDINE-6-CARBOXYLIC ACID
- CS-0100728
- 2,4-diamino-6-pteridinecarboxylic acid
- 2,4-diaminopteridine-6-carboxylic acid
- 2,4-diaminopteridine-6-carboxylicacid
- AS-38421
- SCHEMBL10582322
- 716-74-5
- 6-Pteridinecarboxylic acid, 2,4-diamino-; 2,4-Diamino-6-pteridinecarboxylic acid; 2,4-Diaminopteridine-6-carboxylic Acid
- pteridine, 2,4-diamino-6-carboxy-
- AKOS022648505
- 2,4-diamino-pteridine-6-carboxylic acid
- 2,4-Diaminopteridine-6-carboxylic Acid
-
- MDL: MFCD24479860
- インチ: InChI=1S/C7H6N6O2/c8-4-3-5(13-7(9)12-4)10-1-2(11-3)6(14)15/h1H,(H,14,15)(H4,8,9,10,12,13)
- InChIKey: CXVOUUFGXQVMMB-UHFFFAOYSA-N
- ほほえんだ: C1=NC2=NC(=N)NC(=C2N=C1C(=O)O)N
計算された属性
- せいみつぶんしりょう: 206.05522346Da
- どういたいしつりょう: 206.05522346Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 141Ų
2,4-Diaminopteridine-6-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 66319-50/MG |
2,4-DIAMINOPTERIDINE-6-CARBOXYLIC ACID |
716-74-5 | 95% | 50mg |
$229 | 2023-09-18 | |
| Chemenu | CM332702-250mg |
2,4-Diaminopteridine-6-carboxylic acid |
716-74-5 | 95%+ | 250mg |
$593 | 2021-08-18 | |
| BAI LING WEI Technology Co., Ltd. | J20F387816-250mg |
2,4-Diaminopteridine-6-carboxylic acid |
716-74-5 | 0.95 | 250mg |
¥8998 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J20F387816-5g |
2,4-Diaminopteridine-6-carboxylic acid |
716-74-5 | 0.95 | 5g |
¥25498 | 2023-11-24 | |
| Chemenu | CM332702-1g |
2,4-Diaminopteridine-6-carboxylic acid |
716-74-5 | 95%+ | 1g |
$1387 | 2021-08-18 | |
| Alichem | A449043344-250mg |
2,4-Diaminopteridine-6-carboxylic acid |
716-74-5 | 95% | 250mg |
$187.00 | 2023-09-01 | |
| BAI LING WEI Technology Co., Ltd. | 387816-1g |
2,4-Diaminopteridine-6-carboxylic acid |
716-74-5 | 95% | 1g |
¥ 6556 | 2022-04-26 | |
| AstaTech | 66319-1/G |
2,4-DIAMINOPTERIDINE-6-CARBOXYLIC ACID |
716-74-5 | 95% | 1g |
$899 | 2023-09-18 | |
| Alichem | A449043344-1g |
2,4-Diaminopteridine-6-carboxylic acid |
716-74-5 | 95% | 1g |
$426.00 | 2023-09-01 | |
| BAI LING WEI Technology Co., Ltd. | 387816-5g |
2,4-Diaminopteridine-6-carboxylic acid |
716-74-5 | 95% | 5g |
¥ 19602 | 2022-04-26 |
2,4-Diaminopteridine-6-carboxylic Acid 関連文献
-
Leon van Haandel,Anthonius A. M. Heemskerk,Mara L. Becker,J. Steven Leeder,John F. Stobaugh Anal. Methods 2010 2 831
-
2. Photochemical release of methotrexate from folate receptor-targeting PAMAM dendrimer nanoconjugateSeok Ki Choi,Thommey P. Thomas,Ming-Hsin Li,Ankur Desai,Alina Kotlyar,James R. Baker Photochem. Photobiol. Sci. 2012 11 653
2,4-Diaminopteridine-6-carboxylic Acidに関する追加情報
6-Pteridinecarboxylic Acid, 2,4-Diamino- (CAS No. 716-74-5): A Comprehensive Overview
6-Pteridinecarboxylic acid, 2,4-diamino-, also known by its CAS registry number 716-74-5, is a biologically significant compound belonging to the pteridine family. Pteridines are a group of organic compounds that play crucial roles in various biochemical processes, including nucleotide biosynthesis and antioxidant defense mechanisms. This compound, in particular, has garnered attention due to its potential applications in pharmacology and its role in understanding cellular metabolism.
The molecular structure of 2,4-diamino-6-ptericarboxylic acid consists of a pteridine ring system with two amino groups (-NH₂) attached at the 2 and 4 positions and a carboxylic acid (-COOH) group at the 6 position. This arrangement imparts the molecule with unique chemical properties that contribute to its biological activity. Recent studies have highlighted its ability to act as a precursor in the biosynthesis of nucleotides, particularly in pathways involving purine metabolism. Researchers have demonstrated that this compound can influence the production of inosine monophosphate (IMP), a key intermediate in nucleotide synthesis.
One of the most promising areas of research involving 2,4-diamino-6-ptericarboxylic acid is its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with essential metabolic pathways. For instance, a study published in *Nature Communications* revealed that the compound selectively targets cancer cells by disrupting their ability to synthesize purines, which are critical for DNA replication and tumor progression.
In addition to its anticancer properties, 2,4-diamino-6-ptericarboxylic acid has also been investigated for its role in neurodegenerative diseases. Emerging evidence suggests that this compound may possess neuroprotective effects by modulating oxidative stress and inflammation. A recent study conducted by researchers at Stanford University demonstrated that administration of this compound reduced oxidative damage in neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease.
The synthesis of 2,4-diamino-6-ptericarboxylic acid has been optimized over the years to enhance yield and purity. Traditional methods involve multi-step chemical syntheses using pteridine precursors and subsequent functionalization to introduce the amino and carboxylic acid groups. However, advancements in biotechnology have enabled researchers to explore enzymatic pathways for its production. For example, metabolic engineering of *E. coli* strains has been reported to produce this compound at scale, offering a sustainable alternative to chemical synthesis.
From an analytical standpoint, 2,4-diamino-6-ptericarboxylic acid is typically characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise determination of its molecular structure and purity, ensuring compliance with pharmacopeial standards when used in drug development.
Looking ahead, the continued exploration of 2,4-diamino-6-ptericarboxylic acid is expected to yield further insights into its therapeutic potential. Collaborative efforts between academia and industry are currently focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Furthermore, ongoing clinical trials are evaluating its efficacy as a standalone or combination therapy for various cancers and neurological disorders.
In conclusion, 2,4-diamino-6-ptericarboxylic acid (CAS No. 716-74-5) stands as a testament to the intricate interplay between chemistry and biology. Its unique molecular structure and diverse biological activities make it a valuable tool in both research and therapeutic development. As scientific understanding deepens, this compound is poised to play an increasingly significant role in advancing medical science.
716-74-5 (2,4-Diaminopteridine-6-carboxylic Acid) 関連製品
- 2228081-73-8(3-3-(dimethylamino)propylpyrrolidin-3-ol)
- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)
- 1219913-99-1(N-4-({4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}sulfonyl)phenylacetamide)
- 333418-07-8(methyl 4-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidobenzoate)
- 1251702-68-7(3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)
- 1207048-63-2(ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate)
- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)
- 1393534-24-1([2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine)
- 2113921-08-5(4-(3-methoxy-4-nitrophenyl)butanoic acid)



